2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
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Overview
Description
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is a chemical compound with the molecular formula C15H9Cl3O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains chlorine atoms at specific positions on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol typically involves the chlorination of fluorene derivatives. One common method is the reaction of 2,7-dichlorofluorene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.
Reduction: Formation of 2,7-dichlorofluorene.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-malarial activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: A precursor in the synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone: An oxidation product of the compound.
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique fluorene backbone and multiple chlorine substituents, has garnered attention for its potential therapeutic applications, especially in antimicrobial and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₁Cl₃O. Its structure includes a hydroxyl group and three chlorine atoms, which contribute to its reactivity and interaction with biological targets. The compound's synthesis can be achieved through various methods, including chlorination and subsequent functionalization of the fluorene derivative.
Research indicates that this compound acts primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts the synthesis of nucleotides necessary for DNA replication, making this compound a candidate for both anticancer and antimicrobial therapies .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound through various assays:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. These studies indicated that some synthesized compounds displayed greater efficacy than Taxol, a commonly used chemotherapy drug .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinity of this compound to DHFR. The results suggest that the compound's structural features facilitate strong interactions with the active site of the enzyme, which is critical for its inhibitory action .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Inhibition of Multidrug Resistant Strains : Compounds derived from this structure have shown significant activity against various multidrug-resistant bacterial strains. For instance, studies found that derivatives exhibited notable inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Biological Activity
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
2-Chloro-N-(aryl)acetamides | Contains an aryl substituent instead of fluorene | Potential DHFR inhibitors |
4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol derivatives | Incorporates thiazole moiety | Antimicrobial and anticancer |
Dibutylamino derivatives | Contains dibutylamino group | Enhanced bioactivity |
This compound | Unique fluorene structure with multiple chlorines | Significant DHFR inhibition |
The presence of multiple chlorine atoms and the specific fluorene structure distinguish this compound from other compounds in its class, potentially enhancing its reactivity and biological properties.
Case Studies
A notable study conducted on synthesized thiazolidinone and azetidinone derivatives demonstrated their efficacy against cancer cell lines. The research highlighted that compounds incorporating the fluorene structure exhibited superior activity compared to traditional chemotherapeutic agents. This underscores the potential for developing new therapeutic agents based on the structural framework of this compound .
Properties
Molecular Formula |
C15H11Cl3O |
---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol |
InChI |
InChI=1S/C15H11Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6,14,19H,3,7H2 |
InChI Key |
QKVVYLFCZWIPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(CCl)O)Cl |
Origin of Product |
United States |
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